N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of a compound like “N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .
Mode of Action
Once “this compound” binds to its target, it may inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might enhance a pathway that promotes the production of a beneficial substance .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine how the compound is absorbed into the body, distributed to different tissues, metabolized into different forms, and finally excreted from the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of "this compound" .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide are largely determined by its interactions with various biomolecules. It has been reported that thiadiazole derivatives can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . This suggests that this compound may interact with enzymes and proteins involved in DNA replication .
Cellular Effects
It has been suggested that this compound may have cytotoxic effects on certain types of cancer cells . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other thiadiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to other thiadiazole derivatives, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 5-phenyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been explored for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
- N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropane and thiadiazole moieties, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBAYJIZWXXUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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